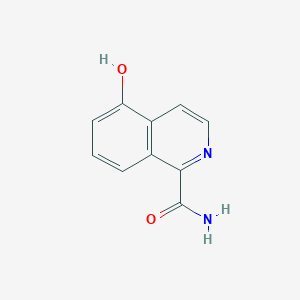

5-Hydroxyisoquinoline-1-carboxamide

Descripción

5-Hydroxyisoquinoline-1-carboxamide is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a hydroxy group at position 5 and a carboxamide group at position 1. Its molecular formula is C₁₀H₈N₂O₂, with a molecular weight of 188.18 g/mol. The isoquinoline scaffold is notable for its presence in bioactive molecules, particularly in pharmaceuticals targeting neurological and inflammatory pathways.

Propiedades

Fórmula molecular |

C10H8N2O2 |

|---|---|

Peso molecular |

188.18 g/mol |

Nombre IUPAC |

5-hydroxyisoquinoline-1-carboxamide |

InChI |

InChI=1S/C10H8N2O2/c11-10(14)9-7-2-1-3-8(13)6(7)4-5-12-9/h1-5,13H,(H2,11,14) |

Clave InChI |

WPKPFFFYSRTZQB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=CN=C2C(=O)N)C(=C1)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyisoquinoline-1-carboxamide typically involves the reaction of isoquinoline derivatives with appropriate reagents. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent . This method can be adapted to introduce the hydroxy and carboxamide groups at specific positions on the isoquinoline ring.

Industrial Production Methods

Industrial production of 5-Hydroxyisoquinoline-1-carboxamide often employs large-scale organic synthesis techniques. These methods may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

5-Hydroxyisoquinoline-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted isoquinolines, which have applications in pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure.

Mecanismo De Acción

The mechanism of action of 5-Hydroxyisoquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the nuclear translocation of NF-κB by preventing the phosphorylation of IκB, thereby reducing the expression of pro-inflammatory mediators . Additionally, it affects the mitogen-activated protein kinase (MAPK) pathways, which play a crucial role in cell signaling and inflammation .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds are compared based on core structure, substituents, and inferred properties:

Pharmacological and Reactivity Insights

- 5-Bromoisoquinoline-1-carboxamide: The bromine atom at C5 acts as a leaving group, making this compound a versatile intermediate for cross-coupling reactions in drug synthesis. Its higher molecular weight (251.08 vs. 188.18) reduces aqueous solubility compared to the hydroxy analog.

- The carboximidamide group (-C(=NH)NH₂) differs from carboxamide (-CONH₂) in electronic properties, favoring interactions with Lewis acidic sites.

- 5-Acetylsalicylamide: As a salicylic acid derivative, it combines anti-inflammatory (acetyl) and analgesic (amide) functionalities. Its planar structure contrasts with the bicyclic isoquinoline system, which may limit blood-brain barrier penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.